3-[(Z)-(3-heptyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[4-(2-hydroxyethyl)piperazin-1-yl]-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one
Description
The core structure consists of a fused pyridine-pyrimidinone system. Key substituents include:
- Position 2: A 4-(2-hydroxyethyl)piperazinyl group, which enhances solubility and modulates receptor interactions via hydrogen bonding .
- Position 3: A (Z)-configured thiazolidinone moiety with a 3-heptyl chain, contributing to lipophilicity and membrane permeability .
- Position 9: A methyl group, which sterically stabilizes the pyrido-pyrimidinone core .
This compound’s unique combination of a long alkyl chain (heptyl) and a polar hydroxyethyl-piperazine substituent balances hydrophobicity and solubility, making it a candidate for further biological evaluation.
Properties
Molecular Formula |
C26H35N5O3S2 |
|---|---|
Molecular Weight |
529.7 g/mol |
IUPAC Name |
(5Z)-3-heptyl-5-[[2-[4-(2-hydroxyethyl)piperazin-1-yl]-9-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C26H35N5O3S2/c1-3-4-5-6-7-10-31-25(34)21(36-26(31)35)18-20-23(29-14-12-28(13-15-29)16-17-32)27-22-19(2)9-8-11-30(22)24(20)33/h8-9,11,18,32H,3-7,10,12-17H2,1-2H3/b21-18- |
InChI Key |
COYNSFBQIVGLKE-UZYVYHOESA-N |
Isomeric SMILES |
CCCCCCCN1C(=O)/C(=C/C2=C(N=C3C(=CC=CN3C2=O)C)N4CCN(CC4)CCO)/SC1=S |
Canonical SMILES |
CCCCCCCN1C(=O)C(=CC2=C(N=C3C(=CC=CN3C2=O)C)N4CCN(CC4)CCO)SC1=S |
Origin of Product |
United States |
Biological Activity
The compound 3-[(Z)-(3-heptyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[4-(2-hydroxyethyl)piperazin-1-yl]-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one is a complex heterocyclic organic molecule that exhibits significant biological activity. Its structure incorporates a pyrido[1,2-a]pyrimidin-4-one core with various functional groups that contribute to its pharmacological potential.
| Property | Details |
|---|---|
| Molecular Formula | C25H33N5O3S2 |
| Molecular Weight | 515.7 g/mol |
| IUPAC Name | (5Z)-3-heptyl-5-[[2-[4-(2-hydroxyethyl)piperazin-1-yl]-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
| InChI Key | MNPSVWOHCRCUGR-ZZEZOPTASA-N |
Biological Activity
The biological activity of this compound can be attributed to its unique structural features and the presence of various functional groups. Research indicates that thiazolidinone derivatives often exhibit a broad range of biological activities, including:
1. Antioxidant Activity
- The compound has demonstrated significant antioxidant properties. Studies have shown that modifications in the thiazolidine ring can enhance its ability to scavenge free radicals and inhibit lipid peroxidation .
2. Antidiabetic Potential
- Similar compounds in the thiazolidinone class have been studied for their potential as Dipeptidyl Peptidase IV (DPP-IV) inhibitors, which are important in managing blood glucose levels . The structural framework of this compound suggests it may possess similar inhibitory effects on DPP-IV, making it a candidate for further investigation in diabetes treatment.
3. Anticancer Activity
- Preliminary studies suggest that derivatives of pyrido[1,2-a]pyrimidinones can induce apoptosis in cancer cell lines. For instance, modifications to the thiazolidine ring have shown promising results against breast cancer (MCF-7) and prostate cancer (DU145) cells . The compound's ability to interact with specific molecular targets could inhibit tumor growth and metastasis.
The proposed mechanism of action for this compound involves interaction with various molecular targets:
- Enzyme Inhibition: The compound may inhibit key enzymes involved in metabolic pathways, particularly those related to glucose metabolism and oxidative stress.
- Receptor Binding: It may also bind to specific receptors that modulate cellular signaling pathways related to apoptosis and cell proliferation.
Case Studies and Research Findings
Several studies have explored the biological activities of similar compounds:
- Antioxidant Studies:
- Antidiabetic Research:
- Anticancer Efficacy:
Comparison with Similar Compounds
Key Findings :
- The heptyl chain in the target compound provides optimal lipophilicity for membrane penetration compared to shorter (allyl) or polar (methoxypropyl) chains .
- Phenylethyl substituents (e.g., in ) increase logP but reduce solubility, limiting in vivo applicability.
Modifications to the Piperazine Substituent
Key Findings :
- The 2-hydroxyethyl group in the target compound improves solubility without compromising target affinity, unlike non-polar ethyl/methyl analogs .
- Morpholine-based derivatives show weaker activity, highlighting the critical role of the piperazine scaffold in receptor interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
